molecular formula C10H10BrNO5 B14901364 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid

4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B14901364
M. Wt: 304.09 g/mol
InChI Key: YICKBCUXBUIMQQ-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of furan and morpholine, featuring a bromine atom attached to the furan ring and a carboxylic acid group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine derivatives. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This reaction yields the desired compound with high purity and percentage yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid.

    Morpholine-3-carboxylic acid: Another precursor used in the synthesis.

    N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with potential pharmacological activities.

Uniqueness

This compound is unique due to its combination of a brominated furan ring and a morpholine carboxylic acid moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10BrNO5

Molecular Weight

304.09 g/mol

IUPAC Name

4-(5-bromofuran-2-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO5/c11-8-2-1-7(17-8)9(13)12-3-4-16-5-6(12)10(14)15/h1-2,6H,3-5H2,(H,14,15)

InChI Key

YICKBCUXBUIMQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(O2)Br)C(=O)O

Origin of Product

United States

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